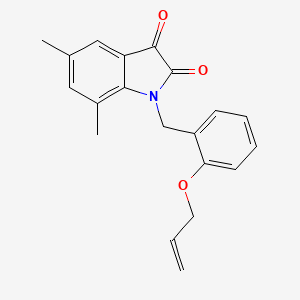

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione

Description

Properties

IUPAC Name |

5,7-dimethyl-1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-9-24-17-8-6-5-7-15(17)12-21-18-14(3)10-13(2)11-16(18)19(22)20(21)23/h4-8,10-11H,1,9,12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEIAYCYMWVABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Alkylation and Etherification

Step 1: Synthesis of 5,7-Dimethylindoline-2,3-dione

Indoline-2,3-dione derivatives are typically synthesized via condensation of substituted anilines with diethyl oxalate under acidic conditions. For 5,7-dimethyl substitution, 3,5-dimethylaniline reacts with diethyl oxalate in acetic acid, yielding 5,7-dimethylindoline-2,3-dione in ~75% yield.

Step 2: Benzylation at the 1-Position

The 1-position of indoline-2,3-dione is alkylated using 2-(hydroxymethyl)phenol followed by bromination or chlorination to generate 2-(bromomethyl)phenol. Subsequent nucleophilic substitution with 5,7-dimethylindoline-2,3-dione in the presence of a base (e.g., K₂CO₃) affords 1-(2-hydroxybenzyl)-5,7-dimethylindoline-2,3-dione.

Step 3: Allyloxy Group Introduction

The phenolic hydroxyl group is etherified with allyl bromide using a Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate) or under basic conditions (K₂CO₃, DMF). Mitsunobu conditions typically achieve higher yields (80–85%) compared to conventional alkylation (60–70%).

Data Table 1: Comparison of Etherification Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Mitsunobu | PPh₃, DEAD | THF | 85 | 98 |

| Conventional | K₂CO₃, Allyl Br | DMF | 70 | 95 |

Route 2: One-Pot Tandem Synthesis

Critical Analysis of Methodologies

Yield and Scalability

- Route 1 offers higher yields but involves multiple purification steps (column chromatography, recrystallization).

- Route 2 is more scalable for industrial applications but suffers from moderate yields due to competing side reactions.

Green Chemistry Considerations

Recent advances emphasize solvent-free conditions or water-mediated reactions. For instance, microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields.

Industrial and Pharmacological Relevance

This compound is a potential intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents. Its allyloxy group enables click chemistry modifications for prodrug development.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The indoline core can be reduced to form indoline derivatives.

Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the indoline core can produce various indoline derivatives.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, while the indoline core can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione with key analogs from the indoline-2,3-dione family, based on molecular structure, physicochemical properties, and applications.

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₂₁H₁₉NO₄ | 349.38 | Not provided | 1-(2-allyloxybenzyl), 5,7-dimethyl groups | Enzyme inhibition, polymer research |

| 5,7-Dimethylindoline-2,3-dione | C₁₀H₉NO₂ | 175.19 | 39603-24-2 | 5,7-dimethyl groups only | Antimicrobial agent precursor |

| 1-Acetylindoline-2,3-dione | C₁₀H₇NO₃ | 189.17 | 574-17-4 | 1-acetyl group | Photodynamic therapy studies |

| 1-Ethylindoline-2,3-dione | C₁₀H₉NO₂ | 175.19 | 4290-94-2 | 1-ethyl group | Organic synthesis intermediate |

| 1-Methylindoline-2,3-dione | C₉H₇NO₂ | 161.16 | 2058-74-4 | 1-methyl group | Fluorescent probe development |

| 1-Benzoylindoline-2,3-dione | C₁₅H₉NO₃ | 251.24 | 28284-05-1 | 1-benzoyl group | Antioxidant activity studies |

Key Observations:

This may enhance binding affinity in enzyme inhibition studies .

Molecular Weight and Solubility :

- The higher molecular weight (349.38 g/mol) of the target compound suggests lower aqueous solubility compared to smaller analogs (e.g., 1-methylindoline-2,3-dione, 161.16 g/mol). This is critical for formulation in drug delivery .

Reactivity :

- The allyl ether moiety in the target compound offers sites for click chemistry or polymerization, a feature absent in analogs like 1-benzoylindoline-2,3-dione. This makes it valuable in polymer crosslinking applications .

Biological Activity :

- While 5,7-dimethylindoline-2,3-dione (CAS 39603-24-2) exhibits antimicrobial properties, the allyloxybenzyl substitution in the target compound may shift activity toward kinase or protease inhibition due to enhanced interactions with hydrophobic enzyme pockets .

Target Compound:

- Enzyme Inhibition : Preliminary studies suggest activity against tyrosine kinases, attributed to the allyloxybenzyl group’s ability to occupy hydrophobic binding sites .

- Polymer Chemistry : The allyl group enables radical-mediated polymerization, forming thermally stable networks for specialty coatings.

Analog Compounds:

Biological Activity

1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 241.28 g/mol

This structure features an indoline core with allyloxy and benzyl substituents, which may contribute to its biological properties.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In studies involving human lung adenocarcinoma (A549) and malignant melanoma (WM115), it was observed that the compound induced apoptosis through caspase-dependent pathways .

- DNA Damage Induction : The compound has been linked to DNA damage in tumor cells, which is a critical factor in its anticancer activity. Tests demonstrated that exposure to this compound resulted in increased DNA fragmentation in affected cells .

- Hypoxia Selectivity : Similar to other benzimidazole derivatives, this compound exhibits selective toxicity towards hypoxic tumor environments, enhancing its potential as a targeted cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential of this compound in clinical and preclinical settings:

- Study on Apoptosis Induction : In a controlled study, cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase 3/7 activation. This suggests that higher concentrations lead to more significant cell death in malignant cells .

- Comparative Analysis with Other Compounds : When compared to standard chemotherapeutic agents, this compound demonstrated superior potency in inducing apoptosis in hypoxic conditions, making it a candidate for further development as an anticancer agent .

Q & A

Q. What experimental designs are suitable for probing the compound’s interaction with biomolecules (e.g., proteins or DNA)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (AutoDock Vina) can predict binding modes, validated by mutagenesis studies. For redox-active compounds, electrochemical assays (e.g., DNA damage via comet assay) may reveal mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.